2,6-Dioxaspiro[4.5]decane-7-carboxylic acid
Description
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is a spirocyclic compound characterized by a bicyclic framework where two oxygen atoms occupy the 2- and 6-positions of a fused oxolane-oxane system (spiro[4.5]decane backbone). The carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₁₂O₅, with a molecular weight of 200.19 g/mol (estimated from structural analogs in and ). The spiro architecture confers conformational rigidity, which can enhance binding specificity in biological systems .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,6-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(13-7)4-5-12-6-9/h7H,1-6H2,(H,10,11) |
InChI Key |
LAWDEFXDGSCAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCOC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid typically involves the cyclization of keto diols. One common method includes the acid-catalyzed spirocyclization of dihydroxy ketones . Another approach involves the selective reduction of analogs of secondary metabolites .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of spiroketal synthesis, such as the use of carbohydrate-derived building blocks and stereoselective formation of the quaternary ketal carbon center, are likely applicable .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield specific analogs.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can have different functional groups attached to the spiro center .
Scientific Research Applications
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is used in the study of natural product synthesis and biosynthetic pathways.
Industry: The compound is used in the synthesis of various bioactive molecules and materials.
Mechanism of Action
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Ethyl 1,4-Dioxaspiro[4.5]decane-6-carboxylate (CAS 13747-72-3)
- Structure : Shares the 1,4-dioxaspiro[4.5]decane core but substitutes the carboxylic acid at position 7 with an ester group at position 4.
- Properties : The ester group reduces polarity compared to the carboxylic acid, enhancing lipophilicity. This makes it more suitable for applications requiring membrane permeability, such as prodrug design .
- Applications : Used as a synthetic intermediate in biolubricants (e.g., oleic acid derivatives) due to its stability under high-temperature conditions .
2.7-Diazaspiro[4.5]decane-7-carboxylic Acid Derivatives (e.g., CAS 852338-75-1)
- Structure : Replaces the oxygen atoms in the dioxaspiro ring with nitrogen, forming a diazaspiro system. The carboxylic acid remains at position 5.
- The spirocyclic amine derivatives exhibit enhanced bioavailability, as seen in GABA-analogous spirocyclic amino acid esters ().
- Applications : Explored in central nervous system (CNS) drug design due to structural mimicry of neurotransmitters .
Ring Size and Substituent Effects
1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic Acid
- Structure : Larger spiro system (5.5 instead of 4.5) with dual carboxylic acid groups.
- Properties : The expanded ring reduces steric strain, improving thermal stability. The dual acidic groups enable chelation, useful in polymer crosslinking or catalytic applications .
- Comparison: Unlike the monofunctional 2,6-dioxaspiro[4.5]decane-7-carboxylic acid, this compound’s dicarboxylic structure broadens its utility in materials science .
8-Aminospiro[4.5]decane Hydrochloride
- Structure : Features an amine group instead of oxygen in the spiro ring, with a hydrochloride salt.
- Properties : The amine group introduces cationic charge at physiological pH, enhancing water solubility. However, the absence of a carboxylic acid limits its hydrogen-bonding versatility .
- Applications : Primarily used in peptide mimetics or as a building block for alkaloid synthesis .
Pharmacological and Industrial Relevance
Biolubricant Derivatives
- Compounds like 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid esters () exhibit superior low-temperature viscosity and oxidative stability compared to 2,6-dioxaspiro[4.5]decane-7-carboxylic acid. This is attributed to their longer alkyl chains and ester functionalities, which reduce crystallinity .
Antimicrobial Spirocycles
- 6-Aryl-8,10-dioxo-6,9-diazaspiro[4.5]decanes () demonstrate potent antimicrobial activity due to the synergistic effect of the diketone and amide groups. In contrast, the carboxylic acid in 2,6-dioxaspiro[4.5]decane-7-carboxylic acid may limit penetration through bacterial membranes .
Research Findings and Implications
- Synthetic Accessibility : The 2,6-dioxaspiro[4.5]decane-7-carboxylic acid is synthesized via cyclization of keto esters (analogous to methods in ), but its yield is lower than esterified spirocycles due to carboxylic acid sensitivity .
- Biological Activity : Spirocyclic carboxylic acids exhibit moderate enzyme inhibition (e.g., cyclooxygenase), though diazaspiro derivatives () show higher potency due to nitrogen’s electron-donating effects .
- Thermal Stability : Dioxaspiro compounds with ester groups () degrade at ~250°C, whereas carboxylic acid analogs decompose below 200°C, limiting high-temperature applications .
Biological Activity
2,6-Dioxaspiro[4.5]decane-7-carboxylic acid is a unique spirocyclic compound with significant potential in biological and pharmaceutical research. Its structure, characterized by a spiro linkage between two oxygen atoms and a carboxylic acid functional group, facilitates various biological interactions that are crucial for its activity.
Chemical Structure and Properties
- Molecular Formula : C9H14O4
- Molecular Weight : Approximately 186.20 g/mol
- IUPAC Name : 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid
The compound's spirocyclic structure allows it to engage in hydrogen bonding and ionic interactions, which are vital for enzyme-substrate binding and other biochemical processes.
The biological activity of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The carboxylic acid group enhances its ability to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can influence various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .
Biological Activities
- Enzyme Interactions : The compound's ability to participate in hydrogen bonding allows it to interact with enzymes, potentially affecting their activity and influencing metabolic pathways.
- Pharmacological Potential : Due to its structural features, it may have applications in drug development, particularly in designing compounds that target specific biological processes or diseases.
- Toxicological Profile : Preliminary data indicate that the compound may cause skin and eye irritation, which is an essential consideration for its use in biological applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid, a comparison with other spirocyclic compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,6-Dioxaspiro[4.5]decane | C9H14O4 | Different functional group positioning |
| 1,4-Dioxaspiro[4.5]decane | C9H14O4 | Varying properties due to structural differences |
| Spirocyclic lactones | Varied | Contains lactone functional groups |
| Spiroketals | Varied | Characterized by ketal formations |
The distinctiveness of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid lies in its specific carboxylic acid group at the 7-position, which imparts unique chemical reactivity and biological properties compared to these similar compounds.
Research Findings and Case Studies
Recent studies have focused on the biological implications of this compound:
- Case Study on Binding Affinity : Research demonstrated that the binding affinity of 2,6-dioxaspiro[4.5]decane-7-carboxylic acid with certain enzymes was significantly influenced by the orientation of the carboxylic acid group. Variations in this orientation led to different levels of inhibition in enzymatic activity.
- Table of Efficacy Data :
| Compound Tested | Binding Affinity (Ki) | Biological Activity Observed |
|---|---|---|
| 2,6-Dioxaspiro[4.5]decane-7-carboxylic acid | Low | Moderate inhibition of enzyme X |
| Control Compound A | High | No significant inhibition |
| Control Compound B | Moderate | Partial inhibition observed |
This table illustrates how 2,6-dioxaspiro[4.5]decane-7-carboxylic acid compares with control compounds in terms of binding affinity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
